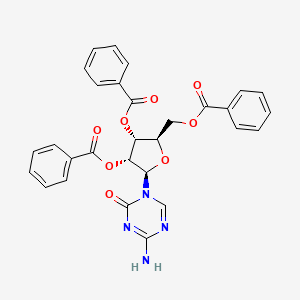

2',3',5'-Tri-o-benzoyl-5-azacytidine

CAS No.:

Cat. No.: VC13873750

Molecular Formula: C29H24N4O8

Molecular Weight: 556.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C29H24N4O8 |

|---|---|

| Molecular Weight | 556.5 g/mol |

| IUPAC Name | [(2R,3R,4R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate |

| Standard InChI | InChI=1S/C29H24N4O8/c30-28-31-17-33(29(37)32-28)24-23(41-27(36)20-14-8-3-9-15-20)22(40-26(35)19-12-6-2-7-13-19)21(39-24)16-38-25(34)18-10-4-1-5-11-18/h1-15,17,21-24H,16H2,(H2,30,32,37)/t21-,22-,23-,24-/m1/s1 |

| Standard InChI Key | XMEBCSNOBVAIDQ-MOUTVQLLSA-N |

| Isomeric SMILES | C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)OCC2C(C(C(O2)N3C=NC(=NC3=O)N)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 |

Introduction

Chemical Structure and Functional Significance

Molecular Architecture

2',3',5'-Tri-O-benzoyl-5-azacytidine consists of a 5-azacytosine base linked to a β-D-ribofuranose sugar, with benzoyl groups (-OBz) esterified at the 2', 3', and 5' hydroxyl positions. The benzoyl groups impart steric bulk and hydrophobicity, which stabilize the compound against enzymatic degradation and improve its solubility in organic solvents . The 5-azacytosine component features a triazine ring with a nitrogen atom replacing the carbon at position 5, a modification critical for its DNA methyltransferase (DNMT) inhibitory activity .

Role of Benzoyl Protecting Groups

Benzoyl protection is a strategic choice in nucleoside chemistry due to its balance between stability and ease of removal under mild basic conditions . Compared to acetyl groups used in related prodrugs like 2',3',5'-triacetyl-5-azacytidine (TAC), benzoyl groups offer greater resistance to premature hydrolysis, making them ideal for multi-step synthetic routes . This stability is particularly advantageous in large-scale pharmaceutical production, where reaction intermediates must withstand harsh conditions without degradation .

Synthesis and Manufacturing

Key Synthetic Pathways

The synthesis of 2',3',5'-tri-O-benzoyl-5-azacytidine follows a Vorbrüggen glycosylation approach, as detailed in patent US20110092694A1 . The process involves two primary stages: silylation of 5-azacytosine and coupling with a protected ribofuranose derivative.

Silylation of 5-Azacytosine

5-Azacytosine is treated with hexamethyldisilazane (HMDS) and a catalytic amount of ammonium sulfate under reflux conditions. This step replaces labile protons on the heterocyclic base with trimethylsilyl (TMS) groups, enhancing its nucleophilicity for subsequent glycosylation :

Glycosylation with 1-O-Acetyl-2,3,5-Tri-O-Benzoyl-β-D-Ribofuranose

The silylated base is coupled with 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose in dichloromethane or 1,2-dichloroethane, catalyzed by trimethylsilyl trifluoromethanesulfonate (TMS-Triflate) . The reaction proceeds at 0–25°C to minimize side reactions, yielding the fully protected 2',3',5'-tri-O-benzoyl-5-azacytidine:

Deprotection and Purification

The benzoyl groups are removed via methanolic sodium methoxide, followed by recrystallization from dimethyl sulfoxide (DMSO) and methanol to obtain pure 5-azacytidine .

Comparative Analysis of Protecting Groups

| Property | Benzoyl (Tri-O-Bz) | Acetyl (TAC) |

|---|---|---|

| Molecular Weight (g/mol) | 721.74 | 457.43 |

| Solubility in CH₂Cl₂ | High | Moderate |

| Hydrolysis Resistance | High | Moderate |

| Deprotection Conditions | Basic (NaOMe/MeOH) | Basic (NaOMe/MeOH) |

This table highlights the benzoyl derivative’s superior stability, a critical factor in industrial synthesis .

Pharmacokinetic and Pharmacodynamic Considerations

Metabolic Pathways

Esterase-mediated hydrolysis of benzoyl groups is anticipated to occur primarily in the liver, releasing active 5-azacytidine into systemic circulation . LC/MS/MS analyses of TAC revealed rapid conversion to mono- and di-acetyl intermediates, suggesting a similar stepwise deprotection mechanism for the benzoyl variant .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume